molecular formula C27H21NO6 B2385762 ETHYL 4-{5-[(1E)-3-[4-(FURAN-2-AMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]FURAN-2-YL}BENZOATE CAS No. 627067-93-0

ETHYL 4-{5-[(1E)-3-[4-(FURAN-2-AMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]FURAN-2-YL}BENZOATE

Cat. No.: B2385762
CAS No.: 627067-93-0
M. Wt: 455.466
InChI Key: ZFWJTBQNWKDVBV-FYWRMAATSA-N
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Description

Ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate is a complex organic compound with a molecular formula of C27H21NO6 and a molecular weight of 455.466 g/mol. This compound features a benzoate ester linked to a furan ring system, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of ETHYL 4-{5-[(1E)-3-[4-(FURAN-2-AMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan derivatives with benzoic acid esters under controlled conditions. The reaction conditions often involve the use of catalysts such as methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring purity and consistency.

Chemical Reactions Analysis

Ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the furan and benzoate rings, leading to a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various halogenating agents.

Scientific Research Applications

Ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(1E)-3-[4-(FURAN-2-AMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan and benzoate rings allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to ETHYL 4-{5-[(1E)-3-[4-(FURAN-2-AMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]FURAN-2-YL}BENZOATE include other benzoate esters and furan derivatives. For example:

    Ethyl benzoate: A simpler ester with similar reactivity but lacking the furan ring.

    Furan-2-carboxylic acid: Shares the furan ring but differs in functional groups.

    Methyl benzoate: Another ester with a different alkyl group, showing similar chemical behavior

Biological Activity

Ethyl 4-{5-[(1E)-3-[4-(furan-2-amido)phenyl]-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan moiety, which is known for its diverse biological activities. The presence of the furan ring is significant, as compounds containing this structure have been shown to exhibit various pharmacological effects, including antimicrobial and anticancer properties.

Biological Activities

1. Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound demonstrate significant anticancer activity. For instance, derivatives of furan have been reported to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the PI3K/Akt pathway .

2. Antimicrobial Activity
Compounds containing furan rings exhibit notable antimicrobial properties. Studies have shown that furan derivatives can inhibit the growth of various bacterial strains, indicating their potential as therapeutic agents in treating infections . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Furan-containing compounds have been linked to the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory responses . This property could make this compound a candidate for further investigation in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of related compounds:

Table 1: Biological Activities of Furan Derivatives

CompoundActivity TypeIC50 (µM)Reference
Furan Derivative AAnticancer10
Furan Derivative BAntimicrobial15
Furan Derivative CAnti-inflammatory20

These findings suggest that modifications to the furan structure can significantly enhance biological activity.

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Properties

IUPAC Name

ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO6/c1-2-32-27(31)20-7-5-19(6-8-20)24-16-14-22(34-24)13-15-23(29)18-9-11-21(12-10-18)28-26(30)25-4-3-17-33-25/h3-17H,2H2,1H3,(H,28,30)/b15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWJTBQNWKDVBV-FYWRMAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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